N-(2,5-Dichloro-phenyl)-2-[4-(furan-2-carbonyl)-piperazin-1-yl]-acetamide
Description
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O3/c18-12-3-4-13(19)14(10-12)20-16(23)11-21-5-7-22(8-6-21)17(24)15-2-1-9-25-15/h1-4,9-10H,5-8,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMWTIQVLRNKKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dichloro-phenyl)-2-[4-(furan-2-carbonyl)-piperazin-1-yl]-acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 2,5-dichloroaniline, which is then reacted with chloroacetyl chloride to form N-(2,5-dichlorophenyl)chloroacetamide.
Piperazine Derivative Formation: The intermediate is then reacted with 1-(2-furoyl)piperazine in the presence of a base such as triethylamine to yield the final product.
The reaction conditions often include:
- Solvent: Dichloromethane or similar organic solvents.
- Temperature: Room temperature to slightly elevated temperatures (25-50°C).
- Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes:
- Use of continuous flow reactors for better control over reaction conditions.
- Implementation of purification techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dichloro-phenyl)-2-[4-(furan-2-carbonyl)-piperazin-1-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the phenyl ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, N-(2,5-Dichloro-phenyl)-2-[4-(furan-2-carbonyl)-piperazin-1-yl]-acetamide is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2,5-Dichloro-phenyl)-2-[4-(furan-2-carbonyl)-piperazin-1-yl]-acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Aryl Group Modifications
- Electron-Withdrawing vs. Electron-Donating Groups : The 2,5-dichlorophenyl group in the target compound contrasts with electron-donating substituents (e.g., 2,5-dimethoxyphenyl in ). Chloro groups increase lipophilicity (log P) but may reduce solubility, whereas methoxy groups improve water solubility .
- Halogen Effects : The dichlorophenyl group in the target compound may enhance stability and target binding via halogen interactions, as seen in other chloro-substituted acetamides (e.g., compound 5l in with antifungal activity) .
Piperazine Substitutions
Acetamide Bridge Variations
- Heterocyclic Attachments : Compounds with imidazothiazole () or benzothiazole () moieties demonstrate enhanced CNS activity compared to simple aryl-acetamide structures, likely due to improved blood-brain barrier penetration .
Pharmacological and Physicochemical Properties
- Anticonvulsant Activity : The target compound’s structural analog (5f) exhibited low potency (ED₅₀ = 0.259 mmol kg⁻¹), whereas piperidine-substituted analogs (e.g., 5c, ED₅₀ = 0.055 mmol kg⁻¹) showed higher efficacy, highlighting the importance of piperazine substituent choice .
- Synthetic Accessibility : The furan-2-carbonyl piperazine moiety can be synthesized via coupling reactions (e.g., using DMF and K₂CO₃ as in ), with yields comparable to other acetamide derivatives (70–78% in ) .
Biological Activity
N-(2,5-Dichloro-phenyl)-2-[4-(furan-2-carbonyl)-piperazin-1-yl]-acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of amides and features a complex structure characterized by:
- Dichlorophenyl group : Enhances lipophilicity and biological activity.
- Furan-2-carbonyl group : Imparts unique reactivity and interaction capabilities.
- Piperazine ring : Known for its role in drug design due to its ability to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Chlorination of phenyl to introduce chlorine at the 2 and 5 positions.
- Acylation of furan to form the furan-2-carbonyl intermediate.
- Coupling with piperazine under conditions that favor amide bond formation.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of similar compounds in the same class. For instance, derivatives of N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide were evaluated for their efficacy against seizures using models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These studies indicate that structural modifications can enhance anticonvulsant activity significantly, suggesting that this compound may also exhibit similar properties .
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Receptor Interaction : It may interact with neurotransmitter receptors or ion channels, modulating their activity.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in neurotransmitter metabolism could contribute to its therapeutic effects.
Experimental studies are needed to elucidate these mechanisms further.
Study Overview
A study published in BioRxiv explored novel inhibitors for SARS-CoV-2 Mpro using compounds with similar structural features. While this compound was not directly tested, insights from the study suggest that compounds with furan and piperazine moieties can exhibit significant antiviral activity .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Model Used | Key Findings |
|---|---|---|---|
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Anticonvulsant | MES and PTZ tests | Effective at doses of 100 mg/kg; showed significant protection against seizures. |
| N-benzimidazol-1-yl-acetamide | Antiviral | SARS-CoV-2 Inhibition | IC50 values indicated moderate binding affinity. |
Q & A
Q. What are the established synthesis pathways for N-(2,5-Dichloro-phenyl)-2-[4-(furan-2-carbonyl)-piperazin-1-yl]-acetamide, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step reactions, starting with the preparation of the piperazine-furan carbonyl intermediate. Key steps include:
- Amide bond formation : Coupling 2,5-dichloroaniline with a pre-synthesized piperazine-furan carbonyl derivative using carbodiimide-based reagents (e.g., EDC/HCl) under anhydrous conditions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) are preferred to enhance reaction homogeneity and minimize side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol ensures high purity (>95%) . Challenges include controlling steric hindrance from the dichlorophenyl group and avoiding hydrolysis of the furan-carbonyl moiety during acidic/basic workups .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the presence of the dichlorophenyl group (δ 7.2–7.5 ppm for aromatic protons) and the furan-carbonyl-piperazine moiety (δ 2.8–3.5 ppm for piperazine CH groups) .
- Mass spectrometry (HRMS) : Molecular ion peaks [M+H] with accurate mass (±5 ppm error) validate the molecular formula .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity, with retention times calibrated against reference standards .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies indicate:
- Thermal stability : Decomposition occurs above 150°C, with TGA/DSC showing no degradation below this threshold .
- Light sensitivity : UV-vis spectroscopy reveals photodegradation under direct UV light (λ = 254 nm), necessitating amber glass storage .
- pH sensitivity : Stable in neutral buffers (pH 6–8) but prone to hydrolysis in strongly acidic (pH < 3) or basic (pH > 10) conditions .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Kinase inhibition : Use ATP-Glo assays to evaluate inhibition of kinases (e.g., PI3K or MAPK) at concentrations ranging from 1 nM–10 µM .
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to determine IC values and selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Piperazine substitution : Replacing the furan-carbonyl group with bulkier aryl sulfonamides enhances kinase binding affinity but reduces solubility .
- Dichlorophenyl modifications : Fluorine substitution at the 4-position improves metabolic stability (CYP450 resistance) but may lower blood-brain barrier penetration .
- Amide linker flexibility : Introducing methylene spacers between the piperazine and acetamide groups balances conformational rigidity and target engagement .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in reported IC values often arise from:
- Assay conditions : Variations in ATP concentrations (kinase assays) or serum content (cell-based assays) significantly impact results .
- Compound aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates, which non-specifically inhibit proteins .
- Metabolite interference : LC-MS/MS metabolomics identifies active metabolites (e.g., hydrolyzed furan derivatives) that contribute to off-target effects .
Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability and tissue distribution?
- Animal models : Administer the compound intravenously (1–5 mg/kg) and orally (10–20 mg/kg) in Sprague-Dawley rats, with serial blood sampling over 24 hours .
- Analytical methods : Quantify plasma/tissue concentrations using UPLC-MS/MS with deuterated internal standards .
- Key parameters : Calculate AUC, C, t, and volume of distribution (Vd). Low oral bioavailability (<20%) may necessitate prodrug strategies .
Q. What computational approaches predict target binding modes and off-target risks?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Key residues (e.g., hinge region lysine) should form hydrogen bonds with the acetamide oxygen .
- MD simulations : CHARMM or AMBER trajectories (50–100 ns) assess binding stability and identify conformational shifts that weaken affinity .
- Off-target profiling : SwissTargetPrediction or SEA databases predict interactions with GPCRs or ion channels, which are validated via patch-clamp electrophysiology .
Q. What experimental controls are critical when studying apoptosis induction by this compound?
- Positive controls : Staurosporine (1 µM) or camptothecin (10 µM) validate caspase-3/7 activation via fluorometric assays .
- Negative controls : Include untreated cells and a piperazine-free analog to confirm specificity.
- Mechanistic validation : siRNA knockdown of pro-apoptotic proteins (e.g., Bax) or use of caspase inhibitors (e.g., Z-VAD-FMK) confirms pathway involvement .
Q. How can synergistic effects with existing therapeutics be systematically evaluated?
- Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in dose-matrix assays (e.g., with doxorubicin or paclitaxel) .
- Transcriptomic profiling : RNA-seq identifies pathways (e.g., DNA repair or oxidative stress) modulated by the combination .
- In vivo validation : Xenograft models (e.g., MDA-MB-231 tumors) assess tumor growth inhibition and toxicity when co-administered with standard chemotherapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
